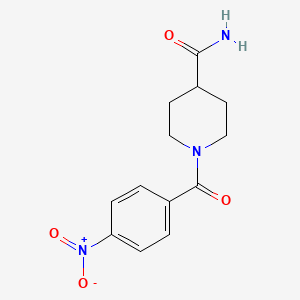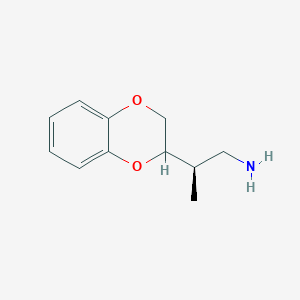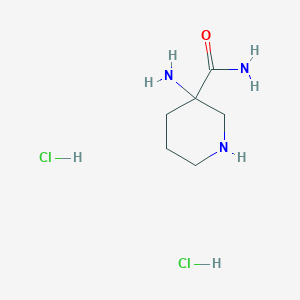
3-Aminopiperidine-3-carboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopiperidine-3-carboxamide dihydrochloride is a chemical compound with the molecular formula C6H14N2O · 2HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of significant interest in various fields, including medicinal chemistry and industrial applications, due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
3-Aminopiperidine-3-carboxamide dihydrochloride is primarily used in the pharmaceutical industry as an intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a primary target for anti-diabetic drugs such as Saxagliptin and Alogliptin .
Mode of Action
The compound interacts with its target, DPP-4, by inhibiting its enzymatic activity. This inhibition results in an increased level of incretins, hormones that stimulate insulin secretion in response to meals. The increased insulin level then helps to regulate blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin pathway. Incretins, such as GLP-1 (Glucagon-Like Peptide-1) and GIP (Glucose-dependent Insulinotropic Polypeptide), are released by the intestine in response to food intake. They stimulate insulin secretion from pancreatic beta cells. By inhibiting DPP-4, the degradation of incretins is slowed down, leading to increased insulin secretion and decreased glucagon release. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .
Pharmacokinetics
The resulting drug’s pharmacokinetics would depend on its chemical structure and formulation .
Result of Action
The primary molecular effect of this compound, through its role in the synthesis of DPP-4 inhibitors, is the increased level of incretins, leading to enhanced insulin secretion and reduced glucagon release. This results in better regulation of blood glucose levels, which is beneficial for managing diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting from 3-Aminopyridine: One common method involves the catalytic hydrogenation of 3-aminopyridine to produce racemic 3-aminopiperidine.
Using D-Ornithine Hydrochloride: Another method starts with D-ornithine hydrochloride, which reacts with thionyl chloride at low temperatures (-78 to -45°C) to form an intermediate.
Biocatalytic Methods: Recent advancements include the use of multi-enzyme cascades to convert N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively.
Industrial Production Methods
Industrial production often involves the use of scalable and cost-effective methods. For instance, the Hoffmann rearrangement of 3-piperidine carboxamide using 1-fluoronaphthalene, hydrogen peroxide, and fluoboric acid is a notable method. This reaction is performed under mild conditions and yields high-purity 3-aminopiperidine, which is then converted to its dihydrochloride salt .
Chemical Reactions Analysis
3-Aminopiperidine-3-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form piperidine derivatives.
Substitution: It participates in N-arylation reactions with heterocyclic diamines, forming substituted quinolones with reduced phototoxic risk.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and aryl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Aminopiperidine-3-carboxamide dihydrochloride has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, such as alogliptin, which are used in the treatment of diabetes.
Biological Research: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industrial Applications: It serves as a reactant in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3-Aminopiperidine-3-carboxamide dihydrochloride can be compared with other similar compounds, such as:
3-Aminopiperidine Dihydrochloride: This compound is structurally similar but lacks the carboxamide group, which can affect its reactivity and applications.
3-Aminoazepane Derivatives: These compounds have a seven-membered ring instead of a six-membered ring, which can influence their chemical properties and biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and make it valuable for various applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
3-aminopiperidine-3-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c7-5(10)6(8)2-1-3-9-4-6;;/h9H,1-4,8H2,(H2,7,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXQMSWCBGBPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(=O)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione](/img/structure/B2499579.png)
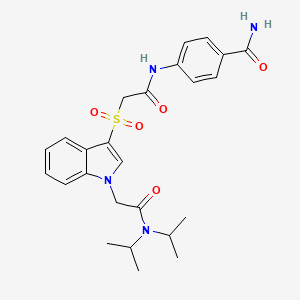

![5-chloro-N-[3-(2-methylpropoxy)propyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2499583.png)
![2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499584.png)


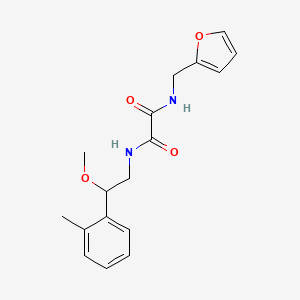
![(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B2499592.png)
![2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499597.png)
